N-(6-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide
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Description
N-(6-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C18H13FN4O2S and its molecular weight is 368.39. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with a similar thiazole structure have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The exact mode of action of this compound is currently unknown. Thiazole derivatives have been shown to interact with various targets, leading to changes in cellular processes . For instance, some thiazole derivatives have demonstrated cytotoxic activity on human tumor cell lines .
Biochemical Pathways
For example, they can inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid and play a role in inflammation and pain .
Result of Action
Thiazole derivatives have been associated with a range of effects, including anti-inflammatory and analgesic activities, as well as cytotoxic effects on tumor cells .
Properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN4O2S/c1-11-7-15(22-25-11)17(24)23(10-12-3-2-6-20-9-12)18-21-14-5-4-13(19)8-16(14)26-18/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRTMWAHDRAOJLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.